3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide
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Overview
Description
3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with methoxy groups and a pyridinyl-phenyl moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3,4-dimethoxybenzene with sulfonyl chloride to form the corresponding sulfonyl derivative. This intermediate is then reacted with a pyridinyl-phenyl compound under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield quinones, while reduction of the sulfonamide group may produce corresponding amines .
Scientific Research Applications
3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The methoxy groups and pyridinyl-phenyl moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzene-1-sulfonamide: Lacks the pyridinyl-phenyl moiety.
N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide: Lacks the methoxy groups.
3,4-Dimethoxy-N-{[2-(pyridin-2-yl)phenyl]methyl}benzene-1-sulfonamide: Has a different position of the pyridinyl group.
Uniqueness
The uniqueness of 3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide lies in its combination of functional groups, which imparts distinct chemical properties and potential biological activities. The presence of both methoxy groups and a pyridinyl-phenyl moiety allows for versatile chemical reactivity and specific interactions with biological targets .
Properties
CAS No. |
185300-62-3 |
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Molecular Formula |
C20H20N2O4S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[(2-pyridin-3-ylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C20H20N2O4S/c1-25-19-10-9-17(12-20(19)26-2)27(23,24)22-14-16-6-3-4-8-18(16)15-7-5-11-21-13-15/h3-13,22H,14H2,1-2H3 |
InChI Key |
RBOHPKZIPZWGPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2C3=CN=CC=C3)OC |
Origin of Product |
United States |
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